(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine
CAS No.:
VCID: VC20145342
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Thiazole DerivativesThiazole derivatives are typically synthesized through reactions involving thiazole rings. For example, the synthesis of (4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride involves the reaction of 4-phenylthiazole with benzylamine in solvents like ethanol or methanol, often requiring catalysts to enhance efficiency. Similarly, compounds with tert-butyl substitutions on the thiazole ring could be synthesized using analogous methods, involving the reaction of 4-tert-butylthiazole with appropriate amines. Biological Activities of Thiazole DerivativesThiazole derivatives are of significant interest due to their potential biological activities:
Applications in Chemistry and MedicineThiazole derivatives serve as building blocks for synthesizing more complex organic molecules and are investigated for their therapeutic potential against various diseases. Chemistry Applications
Medical Applications
Research Findings and Future DirectionsGiven the limited specific information on (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine, future research should focus on synthesizing this compound and evaluating its biological activities. This could involve structure-activity relationship (SAR) studies to optimize its pharmacological properties. |
---|---|
Product Name | (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine |
Molecular Formula | C14H18N2S |
Molecular Weight | 246.37 g/mol |
IUPAC Name | [3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine |
Standard InChI | InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3 |
Standard InChIKey | NBVSGYOHSNBNJA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
PubChem Compound | 24251410 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume